Tizoxanide

Descripción general

Descripción

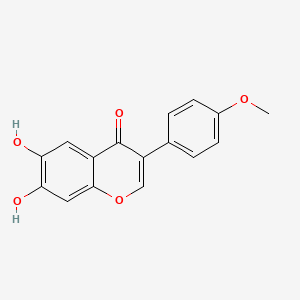

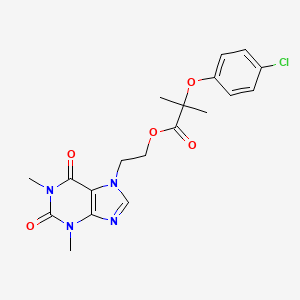

Tizoxanide, also known as desacetyl-nitazoxanide, is a thiazolide and an antiparasitic agent that occurs as a metabolite of nitazoxanide in humans through hydrolysis . It may undergo further metabolism via conjugation into tizoxanide glucuronide .

Synthesis Analysis

Nitazoxanide is the parent drug of Tizoxanide. In humans, Nitazoxanide is rapidly metabolized to Tizoxanide . The initial reaction in the metabolic pathway of Nitazoxanide is hydrolysis to Tizoxanide, followed by conjugation, primarily by glucuronidation .

Molecular Structure Analysis

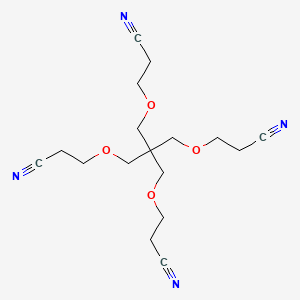

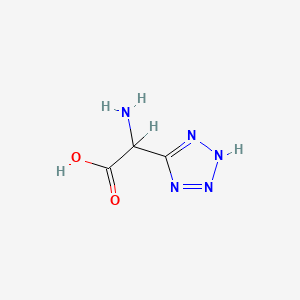

Tizoxanide has a molecular formula of C10H7N3O4S and a molecular weight of 265.25 . The structure of Tizoxanide has been analyzed using various techniques such as LC-MS/MS , and it has been found that any local variation of the Tizoxanide crystalline structure is correlated with the variation of the values of the NMR parameters of each nucleus .

Physical And Chemical Properties Analysis

Tizoxanide is a light yellow crystalline powder . It is poorly soluble in water and ethanol . More detailed physical and chemical properties of Tizoxanide can be found in the Certificate of Analysis .

Aplicaciones Científicas De Investigación

Antiviral Activity Against SARS-CoV-2

Tizoxanide is currently being assessed as a candidate therapeutic for SARS-CoV-2 . Unlike many other candidates being investigated, tizoxanide plasma concentrations achieve antiviral levels after administration of the approved dose . However, higher doses are expected to be needed to maintain these concentrations across the dosing interval in the majority of patients .

Quantitation in Multiple Matrices

An LC-MS/MS assay has been developed and validated for quantifying tizoxanide in multiple matrices . This assay has applications in both pre-clinical and clinical research and may be used to facilitate further investigations into the application of nitazoxanide against SARS-CoV-2 .

Antiviral Activity Against Dengue Virus

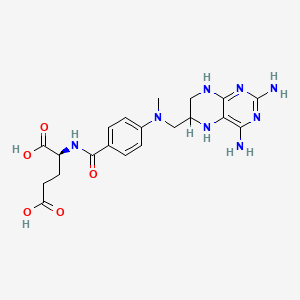

In a study, the antiviral activity of tizoxanide against dengue virus type 2 (DENV-2) was evaluated in Vero cell culture . Tizoxanide has a broad spectrum of action in inhibiting different pathogens, including bacteria, protozoa, and viruses .

Treatment of Diarrhoea Caused by Parasites

Tizoxanide is a thiazolide anti-protozoal drug, approved to treat diarrhoea caused by the parasites Cryptosporidium and Giardia in children and adults .

Broad Spectrum Antimicrobial Activity

Tizoxanide has demonstrated efficacy both in vitro and in vivo against a wide range of parasites, bacteria, fungi and viruses .

Pharmacokinetic Research

The pharmacokinetics of tizoxanide is an area of active research. Understanding how the drug is absorbed, distributed, metabolized, and excreted in the body can help optimize dosing strategies for various applications .

Mecanismo De Acción

Target of Action

The most widely accepted target of Tizoxanide is believed to be the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . PFOR is an enzyme involved in the energy metabolism of anaerobic microbes. By inhibiting this enzyme, Tizoxanide disrupts the energy metabolism of these microbes .

Mode of Action

Tizoxanide interacts with its target, the PFOR enzyme, leading to the disruption of the energy metabolism in anaerobic microbes . In parasitic-protozoa, Tizoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

Tizoxanide affects several biochemical pathways. It inhibits the activation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated macrophage cells . It also induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells .

Pharmacokinetics

Tizoxanide is the active metabolite of Nitazoxanide, a thiazolide anti-infective. Nitazoxanide is hydrolyzed to Tizoxanide in the human body, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Result of Action

Tizoxanide exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also promotes apoptosis in glioblastoma cells by inhibiting CDK1 activity .

Safety and Hazards

Tizoxanide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169680 | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tizoxanide | |

CAS RN |

173903-47-4 | |

| Record name | Tizoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizoxanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tizoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of Tizoxanide from the culture medium.

A: While not directly demonstrated, the reduction of cellular ATP by Tizoxanide may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].

ANone: Tizoxanide has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.

ANone: The provided research papers primarily focus on the pharmacological aspects of Tizoxanide. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.

ANone: The provided research focuses on the antimicrobial and antiviral properties of Tizoxanide. There's no mention of catalytic activities associated with this compound.

A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of Tizoxanide with potential targets, such as the SARS-CoV-2 spike protein [].

A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline Tizoxanide []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of Tizoxanide in its solid state.

A: Replacing the nitro group of Tizoxanide with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of Tizoxanide.

A: Researchers have explored amine salts of Tizoxanide to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.

A: Formulation of Tizoxanide as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].

ANone: The provided research focuses on the pharmacological properties and potential applications of Tizoxanide. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.

A: Tizoxanide is primarily metabolized in the liver to Tizoxanide glucuronide (TG) through glucuronidation [, , ].

A: The presence of food can influence the pharmacokinetic profile of Tizoxanide. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung Tizoxanide concentrations to those achieved in the fasted state [].

A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of Tizoxanide, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, Tizoxanide.

A: Several analytical methods have been developed and validated for the quantification of Tizoxanide in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine Tizoxanide levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of Tizoxanide and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for Tizoxanide quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying Tizoxanide in human plasma [].

A: Nitazoxanide and Tizoxanide exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.

A: Yes, Tizoxanide demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].

A: Studies have demonstrated that Tizoxanide effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].

A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

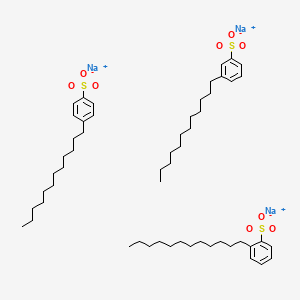

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)